2-(Methylcarbamoyl)isonicotinic acid

Übersicht

Beschreibung

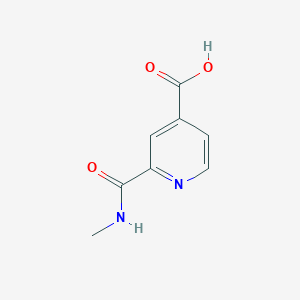

2-(Methylcarbamoyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a methylcarbamoyl group at the 2-position.

Wirkmechanismus

Target of Action

The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .

Mode of Action

This compound interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, this compound disrupts this balance, leading to changes in chromatin structure and gene expression .

Result of Action

The inhibition of KDM4A enzymatic activity by this compound leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .

Biochemische Analyse

Biochemical Properties

2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . This suggests that it interacts with enzymes such as KDM4A, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

KDM4A plays an important role in the epigenetic regulation in various cancers and is linked to aggressive disease and poor clinical outcomes . Therefore, the inhibition of this enzyme by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the KDM4A enzyme . It inhibits the enzymatic activity of KDM4A, which could lead to changes in gene expression and other molecular effects .

Temporal Effects in Laboratory Settings

Its ability to inhibit KDM4A suggests that it could have long-term effects on cellular function .

Metabolic Pathways

Its interaction with KDM4A suggests that it could be involved in pathways related to epigenetic regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)isonicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with isonicotinic acid, which is commercially available.

Formation of Methylcarbamoyl Group: The isonicotinic acid is reacted with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group at the 2-position.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylcarbamoyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Methylcarbamoyl)isonicotinic acid has emerged as a promising fragment for the development of KDM4A inhibitors, which are potential therapeutic agents for cancer treatment.

- Inhibition Potency : The compound displays an IC₅₀ value of approximately 7.09 μM against KDM4A, indicating effective inhibition of enzymatic activity .

- Fragment-Based Drug Design : It serves as a building block for synthesizing more complex inhibitors, allowing researchers to explore structure–activity relationships (SAR) to enhance efficacy .

Biological Research

The compound is studied for its role in epigenetic regulation and gene expression modulation.

- Histone Methylation : By inhibiting KDM4A, it alters the methylation status of histone lysine residues, which can lead to changes in gene expression profiles associated with various diseases.

- Cellular Metabolism : Preliminary studies suggest that it may influence cellular metabolism and has potential applications in treating neurological disorders.

Case Study 1: KDM4A Inhibition

In a study focused on fragment-based drug discovery, this compound was identified as a selective inhibitor of KDM4A through virtual screening and subsequent in vitro assays.

| Compound | IC₅₀ (μM) | Binding Affinity (K_D) |

|---|---|---|

| This compound | 7.09 ± 1.36 | Not specified |

| Derivative 1 | 25.05 | 9.5 |

| Derivative 2 | 41.64 | 10.7 |

This table summarizes the inhibitory potency and binding affinities of the compound and its derivatives, highlighting the potential for further optimization in drug development .

Case Study 2: Epigenetic Regulation

Research exploring the effects of KDM4A inhibitors on gene expression demonstrated that treatment with this compound led to significant changes in histone methylation patterns, impacting genes associated with cancer progression.

Vergleich Mit ähnlichen Verbindungen

Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: 2-(Methylcarbamoyl)isonicotinic acid is unique due to the presence of the methylcarbamoyl group at the 2-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an inhibitor of lysine demethylase enzymes, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(Methylcarbamoyl)isonicotinic acid, with the CAS number 1279208-48-8, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of the KDM4A enzyme, which plays a crucial role in various biological processes, including gene regulation and cancer progression.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 168.16 g/mol

- IUPAC Name : 2-(Methylcarbamoyl)pyridine-4-carboxylic acid

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the KDM4A enzyme. KDM4A is a member of the Jumonji domain-containing family of histone demethylases and is implicated in the demethylation of histone H3 at lysine 9 and 36, which are critical for gene expression regulation. Inhibition of this enzyme can lead to altered gene expression profiles associated with various diseases, particularly cancer.

Inhibition of KDM4A

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against KDM4A. The compound was identified through in-silico screening methods that assessed its binding affinity to the active site of the enzyme. The findings suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting KDM4A-related pathways .

Case Study: Anti-Cancer Potential

In a case study investigating the anti-cancer properties of compounds inhibiting KDM4A, this compound was shown to reduce cell viability in various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity levels, revealing that the compound effectively induced apoptosis in treated cells. This activity was correlated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Summary of Biological Activities

Safety and Toxicity Profile

While the biological activity is promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells. Further investigations are necessary to establish a comprehensive safety profile before clinical application .

Eigenschaften

IUPAC Name |

2-(methylcarbamoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZBGMQZAJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.